2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile)

Description

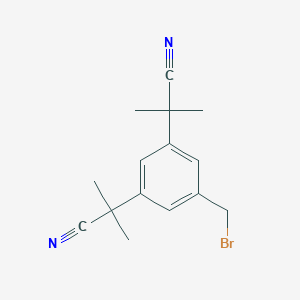

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (IUPAC name) is a brominated aromatic compound with the molecular formula C₁₅H₁₇BrN₂ and a molecular weight of 305.21 g/mol . It is structurally characterized by a central 1,3-phenylene core substituted at the 5-position with a bromomethyl (-CH₂Br) group and at the 1- and 3-positions with two 2-methylpropanenitrile (-C(CH₃)₂CN) groups. This compound is primarily recognized as Impurity III in the synthesis of the active pharmaceutical ingredient (API) anastrozole, a non-steroidal aromatase inhibitor used in breast cancer therapy . Its formation occurs during the manufacturing process of anastrozole, typically due to incomplete substitution of the bromomethyl intermediate with the 1H-1,2,4-triazol-1-yl group .

Properties

IUPAC Name |

2-[3-(bromomethyl)-5-(2-cyanopropan-2-yl)phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXHGCDOJLOZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468018 | |

| Record name | 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120511-84-4 | |

| Record name | 5-(Bromomethyl)-α1,α1,α3,α3-tetramethyl-1,3-benzenediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120511-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120511844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[5-(Bromomethyl)-1,3-phenylene]bis(2-methylpropanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMOMETHYL ANASTROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS19A3U1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

The reaction employs NBS as the brominating agent in the presence of azobisisobutyronitrile (AIBN), a radical initiator, and an ester solvent such as tert-butyl acetate. The mechanism proceeds via a free-radical chain reaction:

-

Initiation : AIBN decomposes under heat (65–75°C) to generate radicals, which abstract a hydrogen atom from the methyl group of Compound 1.

-

Propagation : The resulting carbon radical reacts with NBS to form a brominated intermediate and a succinimide radical.

-

Termination : Radical recombination yields the final product, 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).

Key Reaction Conditions :

-

Solvent : tert-Butyl acetate (100 mL per 10 g of Compound 1) ensures solubility and minimizes side reactions.

-

Temperature : 65–75°C for 2–4 hours achieves >90% conversion.

-

Molar Ratios : A 1:1.2 molar ratio of Compound 1 to NBS optimizes yield while avoiding over-bromination.

Reaction Optimization and By-Product Management

Solvent Selection and Temperature Control

Ester solvents like tert-butyl acetate are preferred over chlorinated alternatives (e.g., dichloromethane) due to lower toxicity and better compatibility with subsequent purification steps. Maintaining temperatures below 80°C prevents decomposition of the nitrile groups, which are sensitive to prolonged heat.

Quenching and Workup

After bromination, the reaction is quenched with a 5% sodium metabisulfite solution to neutralize excess NBS and terminate radical activity. The organic phase is washed with water to remove succinimide by-products, followed by distillation under vacuum to concentrate the product.

Common By-Products :

-

Di-brominated derivatives : Formed due to excess NBS or prolonged reaction times.

-

Oxidized nitriles : Result from unintended side reactions at high temperatures.

Purification Techniques

Crystallization and pH Control

The crude product is dissolved in dimethylformamide (DMF) and subjected to a series of pH-controlled crystallizations:

-

Acidification : Adding 0.1 M HCl precipitates impurities while keeping the target compound in solution.

-

Alkalinization : Gradual addition of 30% NaOH adjusts the pH to 1, inducing crystallization of the brominated intermediate.

-

Final Neutralization : Further pH adjustment to 5–7 with 0.5 M NaOH ensures high purity (>99.5%).

Table 1: Purification Parameters

| Step | Reagent | pH Range | Temperature | Yield (%) |

|---|---|---|---|---|

| Acidification | 0.1 M HCl | 1.0 | <15°C | 85–90 |

| Initial Crystallization | 30% NaOH | 1.0 | 0–5°C | 70–75 |

| Final Neutralization | 0.5 M NaOH | 5–7 | 0–5°C | 95–98 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Batch analyses using HPLC-MS confirm the absence of di-brominated impurities (<0.1%) and residual solvents (<50 ppm).

Industrial Scalability and Environmental Considerations

The patented method eliminates column chromatography, reducing costs and waste. tert-Butyl acetate is recovered and reused, aligning with green chemistry principles. Alternative brominating agents (e.g., Br₂) have been explored but require stringent safety measures due to toxicity .

Chemical Reactions Analysis

2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride.

Coupling Reactions: It can participate in coupling reactions, forming larger molecules with the help of catalysts like palladium.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) involves its interaction with specific molecular targets, such as enzymes. The bromomethyl group can form covalent bonds with active sites on enzymes, inhibiting their activity . This inhibition is crucial in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) to related compounds are critical for understanding its role in pharmaceutical impurities and synthetic pathways. Below is a detailed comparison:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Structural and Functional Differences

Substituent Variability :

- The bromomethyl group in Impurity III introduces steric bulk and electrophilicity, making it reactive in substitution reactions. This contrasts with the methyl group in Impurity II, which lacks such reactivity .

- Impurity I and anastrozole share the same molecular formula (C₁₇H₁₉N₅) but differ in the position of the triazole ring substituent (4H- vs. 1H-), affecting their pharmacokinetic and binding properties .

Synthetic Pathways :

- Impurity III arises from incomplete displacement of bromine during the substitution of the triazole group in anastrozole synthesis. In contrast, Impurity II results from residual methylation steps or demethylation side reactions .

- The dibrominated impurity (C₁₅H₁₆Br₂N₂) is a rare byproduct formed under excessive bromination conditions .

Analytical Differentiation :

- Chromatographic Behavior : Impurity III exhibits longer retention times in reverse-phase HPLC compared to Impurity II due to its higher molecular weight and bromine-induced hydrophobicity .

- Mass Spectrometry : Impurity III shows characteristic fragment ions at m/z 305 (M⁺) and 226 (loss of Br), while Impurity I and anastrozole share similar fragmentation patterns but differ in triazole-related ions .

Research Findings

- Isolation and Characterization : Impurity III is isolated via preparative HPLC and confirmed by LC-MS/MS, GC-MS, and NMR. Its bromine atom generates distinct ¹H NMR signals (δ 4.3–4.5 ppm for -CH₂Br) and ¹³C NMR peaks (δ 30–35 ppm for C-Br) .

- Comparative Reactivity : The bromomethyl group in Impurity III can participate in nucleophilic substitution reactions, unlike the inert methyl group in Impurity II, making it a critical marker for synthetic optimization .

Biological Activity

2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile), with the chemical formula C15H17BrN2 and a molecular weight of 305.21 g/mol, is a compound that has garnered interest due to its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry and its role as an intermediate in the synthesis of various pharmaceuticals.

The synthesis of this compound typically involves the bromination of a precursor followed by the introduction of a nitrile group. Common reagents used in the synthesis include dichloromethane and iron(III) bromide as catalysts. The compound can undergo various chemical reactions, such as substitution reactions with nucleophiles (amines or thiols), oxidation and reduction processes, and coupling reactions to form larger molecular structures .

| Property | Value |

|---|---|

| Molecular Formula | C15H17BrN2 |

| Molecular Weight | 305.21 g/mol |

| Boiling Point | Not available |

| Solubility | Moderately soluble |

| Log P (octanol-water) | 3.61 |

| Bioavailability Score | 0.55 |

The biological activity of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) is primarily attributed to its ability to interact with specific enzymes. The bromomethyl group can form covalent bonds with active sites on enzymes, potentially inhibiting their function. This property positions the compound as a candidate for studies focused on enzyme inhibition, particularly in drug development contexts.

Research Findings

Recent studies have explored the compound's efficacy in various biological assays:

- Enzyme Inhibition : The compound has demonstrated potential in inhibiting aromatase enzymes, which are crucial in estrogen biosynthesis. This inhibition could have implications for developing treatments for hormone-sensitive cancers.

- Cytotoxicity Studies : Preliminary investigations suggest that compounds structurally similar to 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) exhibit cytotoxic properties against certain cancer cell lines. However, specific data regarding this compound's cytotoxicity remains limited and warrants further investigation .

Case Studies

- Aromatase Inhibition : A study reported that compounds with similar structural motifs effectively inhibited aromatase activity in vitro. The bromomethyl substitution was noted to enhance binding affinity to the enzyme's active site.

- Cytotoxicity on Cancer Cell Lines : Research involving derivatives of this compound indicated promising results in reducing cell viability in breast cancer cell lines, suggesting its potential as an antitumor agent.

Comparison with Similar Compounds

The biological activity of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) can be contrasted with similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2,2'-(5-Chloromethyl)-1,3-phenylene)bis(2-methylpropanenitrile) | Chloromethyl group | Moderate enzyme inhibition |

| 2,2'-(5-Formyl)-1,3-phenylene)bis(2-methylpropanenitrile) | Formyl group | Increased cytotoxicity against cancer cells |

| 2,2'-(5-Methyl)-1,3-phenylene)bis(2-methylpropanenitrile) | Methyl group | Lower reactivity compared to brominated form |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) in pharmaceutical intermediates?

- Methodology : Use reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water or methanol/water mobile phase) for baseline separation. Detection at 210–220 nm is optimal for nitrile-containing compounds. Confirm identity via LC-MS/MS in positive ion mode, monitoring characteristic fragments such as [M+H-Br]+ at m/z 226 and [M+H-CN]+ at m/z 199 . For structural validation, employ H and C NMR to resolve aromatic protons (δ 7.5–8.0 ppm) and quaternary carbons adjacent to bromine (δ 40–45 ppm) .

Q. How can researchers differentiate 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) from its dibrominated analog during impurity profiling?

- Methodology : Utilize high-resolution mass spectrometry (HRMS) to distinguish molecular ion clusters (e.g., [M+H]+ at m/z 305.21 for the monobromo compound vs. 384.11 for the dibrominated analog). In GC-MS, observe isotopic patterns: the dibrominated analog will show a 1:2:1 triplet due to two bromine atoms, while the monobromo compound exhibits a 1:1 doublet. Retention time shifts in HPLC (using a phenyl-hexyl column) can further aid separation .

Advanced Research Questions

Q. What synthetic pathways lead to the formation of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) as a process-related impurity in Anastrozole synthesis?

- Methodology : This impurity arises during the alkylation step of Anastrozole synthesis, where incomplete substitution of the bromomethyl group by the triazole moiety occurs. Optimize reaction conditions (e.g., stoichiometry of 1,2,4-triazole, reaction time >12 hours, and temperature >80°C) to minimize residual bromomethyl intermediates. Monitor reaction progress via in-situ FTIR to track the disappearance of the C-Br stretch (550–650 cm) .

Q. How can conflicting spectral data (e.g., NMR vs. MS) for 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) be resolved?

- Methodology : Cross-validate using 2D NMR techniques (HSQC and HMBC) to assign aromatic proton couplings and confirm the bromomethyl substitution pattern. For MS discrepancies, perform tandem MS/MS with collision-induced dissociation (CID) to compare fragmentation pathways with synthetic standards. For example, the loss of HBr (81.92 Da) is a key diagnostic fragment .

Q. What strategies improve the isolation of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) from complex reaction mixtures?

- Methodology : Employ preparative HPLC with a gradient elution (e.g., 50%–70% acetonitrile in water over 20 minutes) and collect fractions at retention times corresponding to the impurity. Confirm purity via LC-MS and H NMR. For scale-up, consider countercurrent chromatography (CCC) using a heptane/ethyl acetate/water system to exploit polarity differences .

Data Interpretation & Experimental Design

Q. How should researchers design stability studies to assess the degradation pathways of 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) under accelerated conditions?

- Methodology : Expose the compound to stress conditions (40°C/75% RH, acidic/basic/oxidative environments) and analyze degradation products via LC-MS. Monitor for debromination (forming 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), m/z 226) or hydrolysis of nitrile groups (forming carboxylic acids). Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. What computational tools can predict the reactivity of the bromomethyl group in 2,2'-(5-(Bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) during nucleophilic substitution reactions?

- Methodology : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions with nucleophiles (e.g., triazoles or thiols). Compare with experimental kinetic data (e.g., second-order rate constants) to validate predictive accuracy .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.